Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity .
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to interact with their targets through various mechanisms .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some studies suggest that similar compounds may have potential anticancer properties .
Action Environment
One study suggests that the synthesis process of similar compounds can be optimized by adjusting the reaction time and temperature .
Biochemical Analysis
Biochemical Properties
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases involved in cell signaling, leading to altered gene expression patterns and metabolic flux . These effects can result in changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cell signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect the metabolic flux and levels of metabolites, leading to changes in cellular function. The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of the compound within tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate typically involves a two-step one-pot reaction. The process begins with the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate. This intermediate is then condensed with ethyl bromoacetate in the presence of a base to yield the desired product . The reaction conditions usually involve moderate temperatures and the use of organic solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Radical Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized via radical reactions, often involving transition metal catalysis or metal-free oxidation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or cyano groups, often in the presence of a base and organic solvents.
Radical Reactions: These reactions typically require radical initiators and may involve transition metal catalysts or photocatalysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate: Similar in structure but with a chlorine atom instead of fluorine.
Ethyl 7-methylimidazo[1,2-a]pyridine-3-carboxylate: Contains a methyl group instead of a fluorine atom.
Uniqueness
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity compared to its analogs . This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISWZLKSURKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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